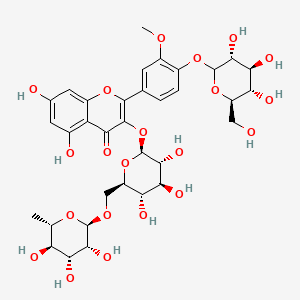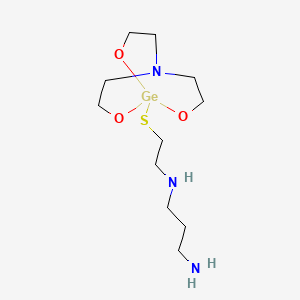
1H-Pyrrole-3-methanamine, 5-(4-chlorophenyl)-2-methyl-N,1-diphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole-3-methanamine, 5-(4-chlorophenyl)-2-methyl-N,1-diphenyl- is a complex organic compound that belongs to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom This particular compound is characterized by the presence of a chlorophenyl group, a methyl group, and two phenyl groups attached to the pyrrole ring
准备方法
The synthesis of 1H-Pyrrole-3-methanamine, 5-(4-chlorophenyl)-2-methyl-N,1-diphenyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of Substituents: The chlorophenyl, methyl, and phenyl groups can be introduced through various substitution reactions. For example, Friedel-Crafts alkylation or acylation can be used to attach phenyl groups to the pyrrole ring.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
化学反应分析
1H-Pyrrole-3-methanamine, 5-(4-chlorophenyl)-2-methyl-N,1-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Substitution: Electrophilic substitution reactions are common, where the pyrrole ring reacts with electrophiles such as halogens or nitro groups, leading to substituted derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1H-Pyrrole-3-methanamine, 5-(4-chlorophenyl)-2-methyl-N,1-diphenyl- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: The compound is explored for its use in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: Researchers investigate its effects on cellular processes and its potential as a biochemical probe.
作用机制
The mechanism of action of 1H-Pyrrole-3-methanamine, 5-(4-chlorophenyl)-2-methyl-N,1-diphenyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and biological responses. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic effects and applications.
相似化合物的比较
1H-Pyrrole-3-methanamine, 5-(4-chlorophenyl)-2-methyl-N,1-diphenyl- can be compared with other similar compounds, such as:
1H-Pyrrole-3-methanamine, 5-(4-chlorophenyl)-N,N,2-trimethyl-1-phenyl-: This compound has a similar structure but with different substituents, leading to variations in its chemical properties and applications.
1H-Pyrrole-3-methanamine, 1-(4-chlorophenyl)-2-methyl-N,5-diphenyl-: Another closely related compound with slight differences in the positioning of substituents, affecting its reactivity and biological activity.
The uniqueness of 1H-Pyrrole-3-methanamine, 5-(4-chlorophenyl)-2-methyl-N,1-diphenyl- lies in its specific combination of substituents, which confer distinct chemical and biological properties.
属性
CAS 编号 |
146204-76-4 |
|---|---|
分子式 |
C24H21ClN2 |
分子量 |
372.9 g/mol |
IUPAC 名称 |
N-[[5-(4-chlorophenyl)-2-methyl-1-phenylpyrrol-3-yl]methyl]aniline |
InChI |
InChI=1S/C24H21ClN2/c1-18-20(17-26-22-8-4-2-5-9-22)16-24(19-12-14-21(25)15-13-19)27(18)23-10-6-3-7-11-23/h2-16,26H,17H2,1H3 |
InChI 键 |
AWUGDDILXFAYKZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Cl)CNC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


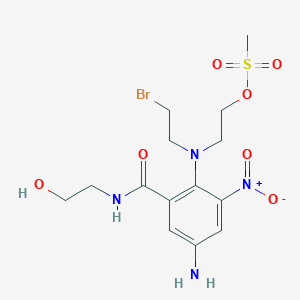
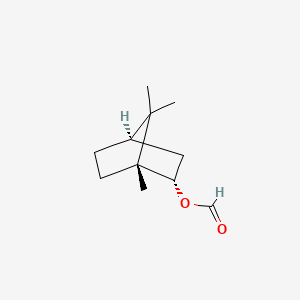
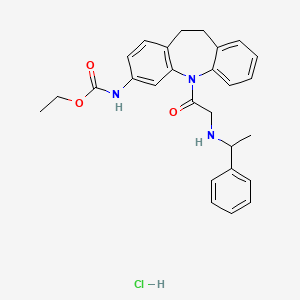

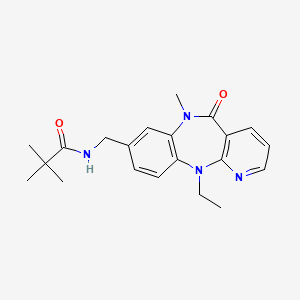
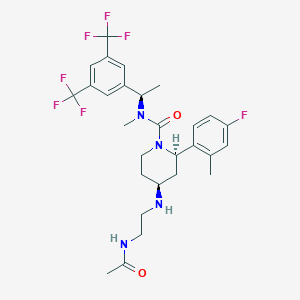
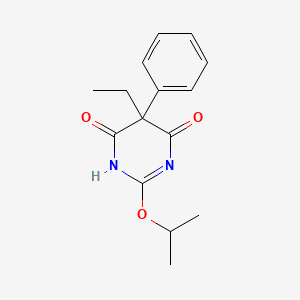
![2,2'-Dithiobis[N-(2-hydroxybutyl)benzamide]](/img/structure/B12784786.png)


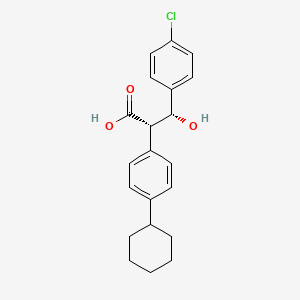
![1-[bis(2-hydroxypropyl)amino]propan-2-ol;2-dodecylbenzenesulfonic acid;2-hydroxy-N,N-bis(2-hydroxypropyl)propanimidamide](/img/structure/B12784827.png)
